molecular formula C5H6O2 B133921 Furfuryl alcohol CAS No. 98-00-0

Furfuryl alcohol

Cat. No. B133921
CAS RN: 98-00-0
M. Wt: 98.1 g/mol
InChI Key: XPFVYQJUAUNWIW-UHFFFAOYSA-N
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Description

Furfuryl alcohol is a chemical compound derived from furan and possesses an alcohol functional group. It is commonly used as a precursor to other specialty chemicals and materials, including resins and as a flavoring agent in food products.

Synthesis Analysis

The synthesis of furfuryl alcohol can be achieved through the hydrogenation of furfural, which itself is derived from the dehydration of pentoses such as xylose. A study demonstrated an efficient process for the synthesis of furfuryl alcohol from xylose using a continuous fixed-bed reactor over a catalyst combining Hβ zeolite and Cu/ZnO/Al2O3 in γ-butyrolactone/water as solvent . Another approach for the one-pot production of furfuryl alcohol involves the dehydration of xylose to furfural followed by its hydrogenation over a dual catalyst system composed of Pt/SiO2 and sulfated ZrO2 .

Molecular Structure Analysis

Furfuryl alcohol's molecular structure is characterized by a furan ring with a pendant hydroxymethyl group. The molecular structure and thermodynamic properties of furfuryl alcohol polymerization were characterized using Raman spectroscopy and density functional theory calculations, revealing the formation of a conjugated diene structure during polymerization .

Chemical Reactions Analysis

Furfuryl alcohol undergoes various chemical reactions, including polymerization and conversion to other chemicals. Acid-catalyzed polycondensation leads to the formation of black cross-linked materials through the transformation of linear unconjugated oligomers . The conversion of furfuryl alcohol to ethyl levulinate in liquid ethanol involves an acid-catalyzed reaction pathway that does not produce ethoxymethyl furan as an intermediate in the major reaction pathway . Additionally, furfuryl alcohol can be metabolically activated to form DNA adducts, as shown in studies with Salmonella typhimurium strains expressing human sulfotransferase 1A1 and in mice .

Physical and Chemical Properties Analysis

The physical and chemical properties of furfuryl alcohol are influenced by its functional groups and molecular structure. It is stable in the absence of an acid catalyst but polymerizes vigorously in the presence of one . The adsorption and reaction of furfuryl alcohol on Pd(111) surfaces were studied, showing unique reaction pathways for this multifunctional reagent, including an unexpected C–O scission process . The versatility of furfuryl alcohols in synthesis is also highlighted by their role as intermediates in various reactions, such as the Piancatelli reaction and cycloaddition reactions .

Scientific Research Applications

1. Biopolymers and Wood Adhesives

Furfuryl alcohol is significantly utilized in producing biopolymers. It has been studied for co-polymerization with natural phenolic derivatives, such as spent-liquor from the pulping industry and commercial tannin from acacia mimosa. These bio-based formulations show potential in applications like adhesives for solid wood and particleboards (Luckeneder et al., 2016).

2. Biosynthesis in Industrial Applications

Furfuryl alcohol is produced through the biosynthesis process using Bacillus coagulans NL01 in a glucose coupled biphasic system. This method can simultaneously produce furfuryl alcohol and lactic acid, indicating potential for industrial applications due to cost reduction and increased production efficiency (Bu et al., 2020).

3. Catalyst in Furfural Hydrogenation

The role of furfuryl alcohol as a product in the hydrogenation of furfural, a bio-derived platform chemical, is emphasized in various studies. For example, ruthenium-catalyzed hydrogenation processes have been developed for efficient conversion of furfural to furfuryl alcohol (Durndell et al., 2019).

4. Clean Production from Biomass

Furfuryl alcohol can be sustainably produced from agro-industrial wastes, such as sunflower seed hulls, through processes like fast pyrolysis and catalytic hydrogenation. This method presents an environmentally friendly approach to producing furfuryl alcohol (Casoni et al., 2018).

5. Biorefinery Models and Environmental Benefits

The microbial method for producing furfuryl alcohol using yeast strains offers an eco-friendly alternative to conventional catalytic hydrogenation processes. This method integrates well with other carbohydrate-based processes, such as ethanol production, providing a holistic biorefinery model (Mandalika et al., 2014).

Safety And Hazards

Furfuryl alcohol may be toxic by ingestion and skin contact and moderately toxic by inhalation . It may cause eye irritation and possible injury . It may also cause skin irritation and digestive and respiratory tract irritation . It may cause central nervous system depression .

Future Directions

The complexity of furfuryl alcohol resinification continues to intrigue scientists, engendering extensive discourses . The inherent complexity and heterogeneity of furfuryl alcohol resins have thwarted attempts to propose a universally applicable structural elucidation, prompting the investigation of numerous proposed mechanisms . The latent potential of biobased chemistry, from the perspective of furan chemistry, is a potent catalyst for driving the essential objectives of de-fossilization and sustainability within the chemical and materials industries .

properties

IUPAC Name

furan-2-ylmethanol
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InChI

InChI=1S/C5H6O2/c6-4-5-2-1-3-7-5/h1-3,6H,4H2
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InChI Key

XPFVYQJUAUNWIW-UHFFFAOYSA-N
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Canonical SMILES

C1=COC(=C1)CO
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Molecular Formula

C5H6O2
Record name FURFURYL ALCOHOL
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Related CAS

25212-86-6
Record name Poly(furfuryl alcohol)
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DSSTOX Substance ID

DTXSID2025347
Record name Furfuryl alcohol
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Molecular Weight

98.10 g/mol
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Physical Description

Furfuryl alcohol appears as a clear colorless liquid. Flash point 167 °F. Boiling point 171 °F. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion and skin contact and moderately toxic by inhalation., Liquid, Colorless to amber liquid with a faint, burning odor. [Note: Darkens on exposure to light.]; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS RED OR BROWN ON EXPOSURE TO LIGHT AND AIR., Colourless or pale yellowish liquid, mild, warm oily, "burnt" odour, Colorless to amber liquid with a faint, burning odor., Colorless to amber liquid with a faint, burning odor. [Note: Darkens on exposure to light.]
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Boiling Point

338 °F at 760 mmHg (NTP, 1992), 171 °C, 170 °C, 338 °F
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Flash Point

167 °F (NTP, 1992), 75 °C, 167 °F (75 °C) (Open cup), 75 °C c.c., 167 °F, 149 °F
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), Soluble in chloroform; very soluble in ethanol, ethyl ether, Soluble in alcohol, benzene; very soluble in ether, Miscible with alcohol, ether, acetone, and ethyl acetate, and most organic solvents with the exception of paraffinic hydrocarbons, Immiscible with most oils, In water, 1.00X10+6 mg/L at 25 °C (miscible), 1000 mg/mL at 25 °C, Solubility in water: freely soluble, miscible in water; miscible in oils, miscible (in ethanol), Miscible
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Density

1.13 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1296 g/cu cm at 20 °C, Relative density (water = 1): 1.13, 1.126-1.136, 1.13
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Vapor Density

3.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.37 (Air = 1), Relative vapor density (air = 1): 3.4, 3.4
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Vapor Pressure

0.4 mmHg at 68 °F ; 1 mmHg at 89.2 °F (NTP, 1992), 0.61 [mmHg], Vapor pressure, Pa at 20 °C: 53, 0.6 mmHg at 77 °F, (77 °F): 0.6 mmHg
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Product Name

Furfuryl alcohol

Color/Form

Colorless to yellow liquid, Colorless, mobile liquid (becomes brown to dark-red on exposure to light and air)

CAS RN

98-00-0
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Melting Point

-24 °F (NTP, 1992), -14.6 °C, -31 °C, -24 °F, 6 °F
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Synthesis routes and methods I

Procedure details

A mixture of furfuryl alcohol and a urea-formaldehyde resin is prepared. Phenol and furfuryl alcohol and paraformaldehyde are heated together to produce a phenol formaldehyde pre-condensate admixture with furfuryl alcohol. The urea-formaldehyde-furfuryl alcohol precondensate and phenol-formaldehyde-furfuryl alcohol admixture are mixed with poly furfuryl alcohol and heated at a temperature of about 120°-160° F. for several hours until a viscous liquid pre-polymer admixture is obtained.
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Synthesis routes and methods II

Procedure details

Adding dimethyl carbonate and furfuryl alcohol in a tubular ester exchange reactor; then adding the metal-rare earth oxide composite catalyst prepared by the embodiment 1, mixing uniformly and performing an ester exchange reaction, then distilling the reaction product to obtain difurfuryl carbonate, wherein the mole ratio of 1,4-pentanediol carbonate to furfuryl alcohol is 1:6, and the weight ratio of the metal-rare earth oxide composite catalyst to the total weight of dimethyl carbonate and furfuryl alcohol is 0.5:100; the ester exchange reaction is performed at a temperature of 160° C. and under an absolute pressure of 3 MPa for 20 minutes; in the ester exchange reaction, the conversion rate of dimethyl carbonate is 95%, and yield of difurfuryl carbonate is 90%.
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Synthesis routes and methods III

Procedure details

Adding 1,4-pentanediol carbonate and furfuryl alcohol in a tubular ester exchange reactor; then adding the prepared metal-rare earth oxide composite catalyst, mixing uniformly and performing an ester exchange reaction, distilling the reaction product to obtain difurfuryl carbonate, wherein the mole ratio of 1,4-pentanediol carbonate to furfuryl alcohol is 1:6, and the weight ratio of the metal-rare earth oxide composite catalyst to the total weight of 1,4-pentanediol carbonate and furfuryl alcohol is 0.5:100; the ester exchange reaction is performed at a temperature of 160° C. and under an absolute pressure of 3 MPa for 20 minutes; in the ester exchange reaction, the conversion rate of 1,4-pentanediol carbonate is 100%, and yield of difurfuryl carbonate is 92%.
Name
1,4-pentanediol carbonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furfuryl alcohol
Reactant of Route 2
Furfuryl alcohol
Reactant of Route 3
Furfuryl alcohol
Reactant of Route 4
Furfuryl alcohol
Reactant of Route 5
Furfuryl alcohol
Reactant of Route 6
Furfuryl alcohol

Citations

For This Compound
39,800
Citations
AP Dunlop, FN Peters Jr - Industrial & Engineering Chemistry, 1942 - ACS Publications
… formed from furfuryl alcohol and to … furfuryl alcohol is sometimes stored for many months prior to use and, during this period, frequently becomes water insoluble. The furfuryl alcohol …
Number of citations: 51 pubs.acs.org
AO Iroegbu, SP Hlangothi - Chemistry Africa, 2019 - Springer
… Furthermore, a life cycle assessment (LCA) and life cycle costing (LCC) on the environmental and economic impact of furfuryl alcohol production using corncobs as raw material showed …
Number of citations: 59 link.springer.com
JB Barr, SB Wallon - Journal of Applied Polymer Science, 1971 - Wiley Online Library
… Catalyzed furfuryl alcohol polymerizes, yielding a complex liquid mixture of polyfurfuryl … of the acid-catalyzed polymerization of furfuryl alcohol have been identified. The first constituents …
Number of citations: 104 onlinelibrary.wiley.com
A Qobuljon, R Ibrohim, A Gayipov - Scientific Impulse, 2022 - nauchniyimpuls.ru
… and pentoses is converted to oxymethylfurfuryl alcohol and furfuryl alcohol. Furan compounds are obtained only from furfuryl alcohol, both in the laboratory and on an industrial scale. …
Number of citations: 58 nauchniyimpuls.ru
I Goldstein, W Dreher - Industrial & Engineering Chemistry, 1960 - ACS Publications
… Storage-stable monomeric furfuryl alcohol solutions which give high yields of furfuryl alcohol resin when heated … Impregnating solutions of polymerized furfuryl alcohol resins have not …
Number of citations: 86 pubs.acs.org
RT Conley, I Metil - Journal of applied polymer science, 1963 - Wiley Online Library
… ' in 1893 reported that furfuryl alcohol on treatment with acidic … Erdmann' studied the resinification of furfuryl alcohol under … reported the polymerization of furfuryl alcohol with the use of …
Number of citations: 125 onlinelibrary.wiley.com
E Appiani, R Ossola, DE Latch, PR Erickson… - … Science: Processes & …, 2017 - pubs.rsc.org
… Furfuryl alcohol has become the most widely used probe molecule for singlet oxygen studies. This work greatly improves the utility of furfuryl alcohol as a singlet oxygen probe by …
Number of citations: 180 pubs.rsc.org
N Merat, C Godawa, A Gaset - Journal of Chemical Technology …, 1990 - Wiley Online Library
… hydrogenation of either furfural or furfuryl alcohol using Pd‐, Ru‐, Rh… In the case of furfuryl alcohol hydrogenation, Ni‐supported … Hydrogenation of furfuryl alcohol in the presence of this …
Number of citations: 141 onlinelibrary.wiley.com
N Guigo, A Mija, R Zavaglia, L Vincent… - Polymer Degradation and …, 2009 - Elsevier
… Poly(furfuryl alcohol)/SiO 2 hybrid material was prepared and properties characterized in comparison with those of neat poly(furfuryl alcohol) (PFA) thermoset. A morphological study …
Number of citations: 108 www.sciencedirect.com
E Baysal, SK Ozaki, MK Yalinkilic - Wood Science and Technology, 2004 - Springer
… Furfuryl alcohol (FA) and borates were mixed at different ratios before treatment. When … the mixture of furfuryl alcohol and borates. Furfuryl alcohol considerably improved antiswelling …
Number of citations: 129 link.springer.com

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